2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone
Description
2-((3-(4-Chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core, a bicyclic system fused with a triazole and pyrimidine ring. Key structural features include:
- Position 3 substitution: A 4-chlorobenzyl group, which enhances lipophilicity and influences receptor binding .
- Position 7 substitution: A thioether (-S-) linkage to a 1-(4-chlorophenyl)ethanone moiety, contributing to electronic and steric effects .
- Chlorophenyl groups: Both the benzyl and ethanone substituents contain para-chlorophenyl rings, likely improving metabolic stability and target affinity .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N5OS/c20-14-5-1-12(2-6-14)9-26-18-17(24-25-26)19(23-11-22-18)28-10-16(27)13-3-7-15(21)8-4-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGSFXNJUZZCHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Cl)N=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Piperidinylmethyl (9b) and morpholinomethyl (9e) groups in introduce basic nitrogen atoms, which may improve solubility but reduce blood-brain barrier penetration .
Position 7 Substituents: The thio-ethanone group in the target compound contrasts with the piperazinyl-ethanone in , which has higher polarity due to the piperazine ring . Hydrazinyl-propylthio in A8 () introduces a flexible chain, possibly enhancing conformational adaptability for target engagement .
Biological Implications: Compounds with thioether linkages (e.g., target compound, 7d in ) show improved stability over amino or oxygen-linked analogs due to reduced oxidative susceptibility . Chlorophenyl groups (target compound, A8) are associated with enhanced cytotoxicity in cancer cell lines compared to non-halogenated analogs .
Key Observations:
- 7-Chloro Intermediate: A common precursor for synthesizing triazolo[4,5-d]pyrimidines, enabling modular substitution at position 7 via nucleophilic aromatic substitution (e.g., with thiophenols or amines) .
- Yield Variability : Bulky substituents (e.g., 4-chlorobenzyl) may reduce yields due to steric hindrance, as seen in (9b: 18.5% vs. 9e: 89.9%) .
Theoretical and Experimental Findings
Key Observations:
- Electron-Withdrawing Groups : Chlorine atoms in the target compound and A8 increase electrophilicity, favoring interactions with catalytic lysine residues in HDACs .
- Cytokinin Activity : TP-5 () highlights the versatility of triazolo[4,5-d]pyrimidines in plant biology, though the target compound’s role here remains unexplored .
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for producing high-purity 2-((3-(4-chlorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-chlorophenyl)ethanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of triazole-pyrimidine cores and thioether bond formation. A heterogenous catalytic system (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C can improve yield and purity by minimizing side products. Post-synthesis purification via recrystallization in aqueous acetic acid is recommended . Parallel monitoring with TLC ensures reaction completion.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use ¹H/¹³C NMR spectroscopy to verify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and thiocarbonyl linkages (δ 3.5–4.5 ppm). X-ray crystallography is critical for resolving spatial arrangements of the triazolopyrimidine core and chlorobenzyl substituents . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₉H₁₄Cl₂N₆OS: theoretical 456.03 Da).
Q. What standard assays are used to evaluate its antimicrobial or anticancer activity?
- Methodological Answer : For antimicrobial screening, use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For anticancer potential, employ MTT assays on human cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis/necrosis markers .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) impact the yield of the thiocarbonyl linkage during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether bond formation. Catalysts like triethylamine (10 mol%) improve reaction kinetics. A study comparing PEG-400 vs. DMF showed PEG-400 increased yield by 15% due to better solubility of aromatic intermediates . Optimization via Design of Experiments (DoE) is advised to balance temperature (70–90°C) and solvent polarity.
Q. What structural features contribute to its biological activity, and how can SAR studies be designed?
- Methodological Answer : The triazolopyrimidine core and chlorophenyl groups are critical for DNA intercalation or enzyme inhibition (e.g., topoisomerase II). For SAR:
- Synthesize analogues with fluorobenzyl (replacing chlorobenzyl) to assess halogen effects.
- Modify the thioether group to sulfoxide/sulfone and compare activity.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from purity variations (>95% required) or assay conditions.
- Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Validate via orthogonal assays (e.g., ROS generation assays for mechanistic confirmation ).
- Analyze impurities via HPLC-MS; even 2% contaminants (e.g., unreacted chlorophenyl intermediates) can skew results .
Q. What strategies improve the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility : Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility.
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .
- Use in vitro microsomal assays (human liver microsomes) to quantify metabolic half-life and identify degradation pathways.
Data Analysis & Experimental Design
Q. How should researchers design experiments to analyze structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Step 1 : Synthesize 10–15 analogues with systematic substitutions (e.g., halogens, alkyl chains).
- Step 2 : Test all analogues in uniform biological assays (e.g., IC₅₀ in MCF-7 cells).
- Step 3 : Apply QSAR modeling (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, Hammett constants) with activity .
- Step 4 : Validate top candidates in in vivo models (e.g., xenograft mice) with pharmacokinetic profiling.
Q. What analytical techniques are critical for detecting degradation products during stability studies?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/alkaline conditions.
- HPLC-DAD/ELSD : Monitor degradation peaks; use a C18 column (5 µm, 250 mm) with acetonitrile/water gradient.
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed thioether or oxidized triazole rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
